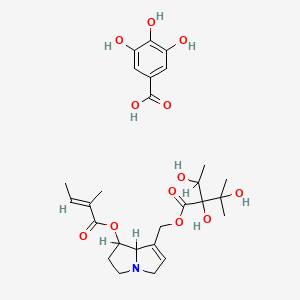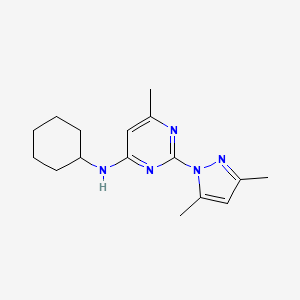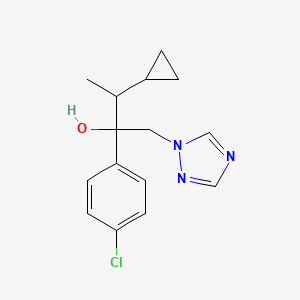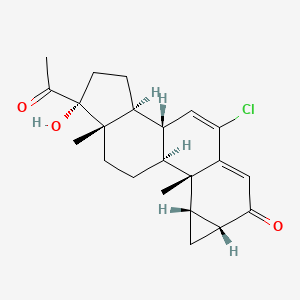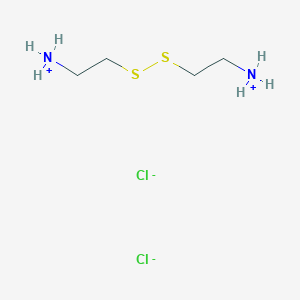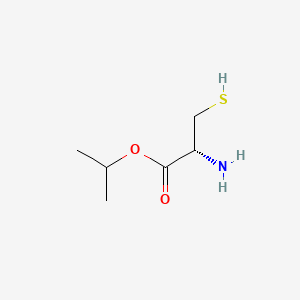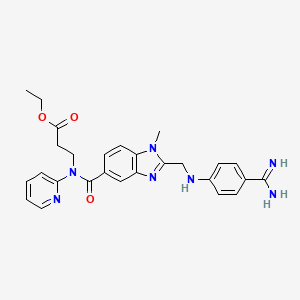
ダビガトランエチルエステル
概要
説明
ダビガトランエチルエステルは、直接トロンビン阻害剤であるダビガトランエテキシレートの製造における中間体として機能する合成化合物です。 ダビガトランエテキシレートは、脳卒中や深部静脈血栓症などの血栓塞栓症の予防と治療のための抗凝固剤として広く使用されています .
科学的研究の応用
ダビガトランエチルエステルは、主に製薬業界でダビガトランエテキシレートの合成に使用されます。 その用途は次のように広がっています。
化学: 有機合成における重要な中間体として。
生物学: 血液凝固とトロンビン阻害に関する研究で。
医学: 抗凝固療法の開発のために。
業界: 抗凝固薬の大規模生産で
生化学分析
Biochemical Properties
Dabigatran Ethyl Ester plays a significant role in biochemical reactions. It acts as a direct and reversible thrombin inhibitor . It imitates part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert to fibrin . This interaction with thrombin, a key enzyme in the human coagulation system, allows Dabigatran Ethyl Ester to inhibit the coagulation process effectively .
Cellular Effects
Dabigatran Ethyl Ester has profound effects on various types of cells and cellular processes. It inhibits tissue factor-induced thrombin generation in human platelet-poor plasma in a concentration-dependent manner and decreases endogenous thrombin generation . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dabigatran Ethyl Ester exerts its effects at the molecular level through several mechanisms. It binds reversibly to the active site on the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, Dabigatran Ethyl Ester can inactivate thrombin even when thrombin is fibrin-bound; it reduces thrombin-mediated inhibition of fibrinolysis and, therefore, may enhance fibrinolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, Dabigatran Ethyl Ester shows changes in its effects over time. It provides a stable anticoagulation effect without any need for periodic laboratory controls . The elimination half-life of Dabigatran Ethyl Ester is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Dosage Effects in Animal Models
In animal models, the effects of Dabigatran Ethyl Ester vary with different dosages. Significant dose- and time-dependent anticoagulant efficacy has been demonstrated after intravenous administration of Dabigatran Ethyl Ester to rats and rhesus monkeys .
Metabolic Pathways
Dabigatran Ethyl Ester is involved in several metabolic pathways. As an ester prodrug, it is first metabolized to its intermediate metabolite, Dabigatran Ethyl Ester, by carboxylesterase 2 in the intestine, and then converted to the final active metabolite Dabigatran by carboxylesterase 1 in the liver .
Transport and Distribution
Dabigatran Ethyl Ester is transported and distributed within cells and tissues. After oral administration, peak plasma concentrations of Dabigatran are reached approximately 2 hours . The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
準備方法
合成経路と反応条件
ダビガトランエチルエステルの合成には、ニトロ化、シアノ化、ピナー反応、エステル化、還元、アルキル化など、複数のステップが含まれます . 一般的なアプローチの1つは、4-クロロ-3-ニトロ安息香酸から始まり、アシルクロリド化、アシルアミド化、アミノ化、水素化、環化、ピナー反応、エステル化を経て、ダビガトランエチルエステルが得られます .
工業的製造方法
ダビガトランエチルエステルの工業的製造は、通常、収束合成法に従います。 これには、アシルアミジンとベンゾイミダゾール誘導体の調製が含まれ、その後、それらが縮合されて最終生成物が生成されます . このプロセスは、高い収率と純度を実現するように最適化されており、化合物が医薬品規格を満たすことを保証しています。
化学反応の分析
反応の種類
ダビガトランエチルエステルは、次のようなさまざまな化学反応を起こします。
酸化: 官能基をより高い酸化状態に変換する。
還元: 官能基をより低い酸化状態に変換する。
置換: 1つの官能基を別の官能基と置換する。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物には、さらに処理されてダビガトランエテキシレートを生成するさまざまな中間体が含まれます .
作用機序
ダビガトランエチルエステル自体は、中間体化合物であるため、直接の作用機序はありません。 その活性代謝物であるダビガトランは、血液凝固カスケードにおける重要な酵素であるトロンビンを選択的に阻害することにより、抗凝固効果を発揮します . ダビガトランは、遊離トロンビンと凝固塊結合トロンビンの両方に結合し、フィブリノゲンからフィブリンへの変換を阻止することにより、凝固塊の形成を阻害します .
類似化合物の比較
類似化合物
アルガトロバン: 抗凝固剤として使用される別の直接トロンビン阻害剤.
ビバリルジン: 直接トロンビン阻害剤として作用する合成ペプチド。
レピルジン: 抗凝固に使用される組換えヒルジン。
独自性
ダビガトランエチルエステルは、ダビガトランエテキシレートの合成における中間体としての役割を果たすため、ユニークです。ダビガトランエテキシレートは、ワルファリンなどの従来の抗凝固剤と比較して、いくつかの利点を提供しています。 これらの利点には、予測可能な薬物動態プロファイル、ルーチンモニタリングの必要性の排除、食品および薬物相互作用の減少が含まれます .
類似化合物との比較
Similar Compounds
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Lepirudin: A recombinant hirudin used for anticoagulation.
Uniqueness
Dabigatran ethyl ester is unique due to its role as an intermediate in the synthesis of dabigatran etexilate, which offers several advantages over traditional anticoagulants like warfarin. These advantages include a predictable pharmacokinetic profile, no need for routine monitoring, and fewer food and drug interactions .
特性
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLICFSSKPUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332231 | |
| Record name | Dabigatran ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429658-95-7 | |
| Record name | Dabigatran ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabigatran ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dabigatran ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

